molecular formula C3H6O3S B041185 3-Mercaptolactic acid CAS No. 2614-83-7

3-Mercaptolactic acid

Cat. No.: B041185
CAS No.: 2614-83-7
M. Wt: 122.15 g/mol
InChI Key: OLQOVQTWRIJPRE-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions: 3-Mercaptolactic acid can be synthesized through the reaction of lactic acid with hydrogen sulfide under controlled conditions. The reaction typically involves the use of a catalyst to facilitate the addition of the sulfanyl group to the lactic acid molecule.

Industrial Production Methods: In industrial settings, this compound is produced through a similar synthetic route but on a larger scale. The process involves the continuous addition of hydrogen sulfide to a lactic acid solution in the presence of a catalyst, followed by purification steps to isolate the desired product .

Chemical Reactions Analysis

Types of Reactions: 3-Mercaptolactic acid undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and iodine.

    Reduction: Reducing agents such as sodium borohydride are used.

    Substitution: Reagents like acyl chlorides and anhydrides are employed for thioester formation.

Major Products:

Scientific Research Applications

3-Mercaptolactic acid has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 3-mercaptolactic acid involves its highly reactive thiol group, which can form disulfides, thioesters, and other sulfur-containing compounds. This reactivity allows it to participate in various biochemical pathways, including the modification of proteins through phosphorylation and acetylation. The compound targets specific molecular pathways involved in gene regulation and metabolic processes .

Comparison with Similar Compounds

Uniqueness: 3-Mercaptolactic acid is unique due to its combination of a hydroxyl group and a thiol group on the same carbon backbone, allowing it to participate in a diverse range of chemical reactions and biological processes. This dual functionality distinguishes it from other similar compounds and enhances its versatility in scientific research and industrial applications .

Biological Activity

3-Mercaptolactic acid (3-MP), also known as β-mercaptolactic acid, is a sulfur-containing organic compound that plays a significant role in various biological processes. This article explores its biological activity, mechanisms of action, and potential applications based on diverse research findings.

  • Chemical Formula : C₃H₆O₃S
  • Molecular Weight : 122.14 g/mol
  • IUPAC Name : 2-hydroxy-3-sulfanylpropanoic acid
  • CAS Registry Number : 2614-83-7

This compound is primarily involved in cysteine metabolism and can serve as a biomarker for dietary intake of certain foods, such as poultry and pork .

Biological Functions

This compound exhibits several biological activities:

  • Metabolic Role :
    • It is a primary metabolite essential for various physiological functions, particularly in the metabolism of sulfur-containing amino acids .
    • 3-MP has been shown to influence metabolic pathways related to cysteine and may affect the levels of other metabolites associated with arsenic metabolism, indicating its potential role in detoxification processes .
  • Antioxidant Properties :
    • The compound possesses antioxidant properties, which may help mitigate oxidative stress in cells. This is particularly relevant in studies examining its effects on cellular health and longevity.
  • Synergistic Effects with Nutrients :
    • Research has indicated that 3-MP levels are positively associated with the intake of certain nutrients like methionine and vitamins B2, B6, and B12. This suggests that it may play a role in enhancing nutrient metabolism and overall health .

Case Studies and Experimental Data

  • Metabolomic Analysis :
    • A study highlighted the association between dietary intake of specific nutrients and the levels of metabolites, including 3-MP, in individuals exposed to inorganic arsenic (iAs). The findings suggested that higher nutrient intake could lead to improved iAs metabolism and reduced adverse health effects .
  • Purification Studies :
    • Research on the purification and characterization of enzymes involved in the metabolism of 3-MP revealed that certain enzymes were inhibited by divalent metal ions, indicating potential regulatory mechanisms affecting its biological activity .
  • Comparative Analysis :
    • In a comparative analysis involving various metabolites, 3-MP was quantified alongside other compounds to assess its relative abundance in biological samples. This analysis contributes to understanding its metabolic significance in different physiological contexts .

The mechanisms through which this compound exerts its biological effects include:

  • Cysteine Metabolism : As a product of cysteine metabolism, it plays a crucial role in synthesizing other sulfur-containing compounds vital for cellular functions.
  • Detoxification Pathways : By participating in metabolic pathways that detoxify harmful substances like arsenic, it may help reduce oxidative damage and promote cellular health.

Tables Summarizing Key Findings

Study/Source Key Findings Implications
Positive association between nutrient intake (methionine, vitamins) and levels of 3-MPSuggests dietary modifications could enhance detoxification processes
Identified as a primary metabolite involved in cysteine metabolismHighlights its importance in metabolic pathways
Enzyme inhibition studies indicate regulatory mechanisms affecting 3-MP activityProvides insight into potential therapeutic applications

Properties

IUPAC Name

2-hydroxy-3-sulfanylpropanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C3H6O3S/c4-2(1-7)3(5)6/h2,4,7H,1H2,(H,5,6)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OLQOVQTWRIJPRE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(C(C(=O)O)O)S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C3H6O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90863000
Record name 2-Hydroxy-3-sulfanylpropanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90863000
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

122.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid
Record name 3-Mercaptolactic acid
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0002127
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

CAS No.

2614-83-7
Record name 3-Mercaptolactic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=2614-83-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name beta-Mercaptolactate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002614837
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 3-Mercaptolactic acid
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0002127
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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